

Application Notes and Protocols for the BE-13 Cell Line

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Compound of Interest		
Compound Name:	BY13	
Cat. No.:	B15544700	Get Quote

Caution: The BE-13 cell line (Cellosaurus identifier: CVCL_1081) is reported as being a derivative of the Peer cell line and is listed as a misidentified or contaminated cell line.[1] Researchers should exercise caution and verify the identity of their cell stocks, for example, through Short Tandem Repeat (STR) profiling.[1] The following protocols are based on general procedures for human T-cell leukemia cell lines and should be adapted as necessary.

Cell Line Characteristics

The BE-13 cell line was originally thought to be derived from the bone marrow of an 11-year-old patient with T-cell acute lymphoblastic leukemia (T-ALL).[1] However, it has since been identified as a derivative of the Peer cell line.[1] It is a human T-cell line from a female donor, sampled at the age of four.[1] These cells exhibit characteristics of both prothymocytes and thymocytes.[1] A notable genetic feature of this cell line is a mutation in the NOTCH1 gene (p.Leu1600Pro) and a NUP214-ABL1 gene fusion.[1] The BE-13 cell line is known to be highly sensitive to dexamethasone-induced cytolysis.[1]



Parameter	Value	Source
Cell Type	T-cell	[1]
Species	Homo sapiens (Human)	[1]
Age at Sampling	4 Years	[1]
Gender	Female	[1]
Disease	T-cell acute lymphoblastic leukemia (T-ALL)	[1]
Doubling Time	Approximately 40-60 hours	[1]
Culture Type	Suspension	[2]

Experimental Protocols

Media and Reagents

Reagent	Specification
Growth Medium	RPMI 1640
Serum	Fetal Bovine Serum (FBS), heat-inactivated
Supplements	L-glutamine, Penicillin-Streptomycin
Cryopreservation Medium	90% FBS, 10% DMSO
Dissociation Agent	Not applicable (suspension cells)
Buffer	Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

General Cell Culture Conditions

Successful cell culture requires maintaining a sterile environment and providing suitable conditions for cell growth.[3] Most mammalian cell lines, including leukemia cell lines, are cultured at 37°C in a humidified incubator with 5% CO2.[3][4] The pH of the growth medium should be maintained between 7.2 and 7.4 for optimal growth.[3]



Parameter	Recommended Condition
Temperature	37°C
CO2 Concentration	5%
Humidity	>95%

Protocol 1: Thawing of Cryopreserved Cells

This protocol outlines the steps for reviving frozen BE-13 cells.

- Pre-warm complete growth medium (RPMI 1640 with 10% FBS, L-glutamine, and Penicillin-Streptomycin) in a 37°C water bath.[5]
- · Remove the cryovial from liquid nitrogen storage.
- Partially immerse the vial in the 37°C water bath to thaw the cells rapidly. Do not submerge the cap to avoid contamination.[6]
- Once a small ice crystal remains, remove the vial from the water bath.[6]
- Wipe the exterior of the vial with 70% ethanol before opening in a laminar flow hood.
- Using a sterile pipette, gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[5]
- Aspirate the supernatant, which contains residual cryoprotectant (DMSO).
- Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C with 5% CO2.



Protocol 2: Routine Maintenance and Passaging of Suspension Cells

BE-13 cells grow in suspension and require routine passaging to maintain viability and logarithmic growth.

- Aseptically remove an aliquot of the cell suspension from the culture flask.
- Perform a cell count using a hemocytometer or an automated cell counter. A viability stain, such as trypan blue, can be used to distinguish live from dead cells.[7]
- Calculate the volume of the cell suspension needed to seed a new flask at the desired density (e.g., 2 x 10⁵ cells/mL).
- Add the calculated volume of cell suspension to a new culture flask.
- Add fresh, pre-warmed complete growth medium to reach the desired final volume.
- Incubate at 37°C with 5% CO2.
- Depending on the growth rate, cells should be passaged every 2-3 days.

Protocol 3: Cryopreservation of Cells

This protocol describes how to freeze BE-13 cells for long-term storage.

- Use cells from a healthy, log-phase culture.
- Perform a cell count to determine the cell density.
- Centrifuge the required volume of cell suspension at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (90% FBS, 10% DMSO) at a concentration of 1-5 x 10⁶ cells/mL.[5]
- Aliquot the cell suspension into sterile cryovials.

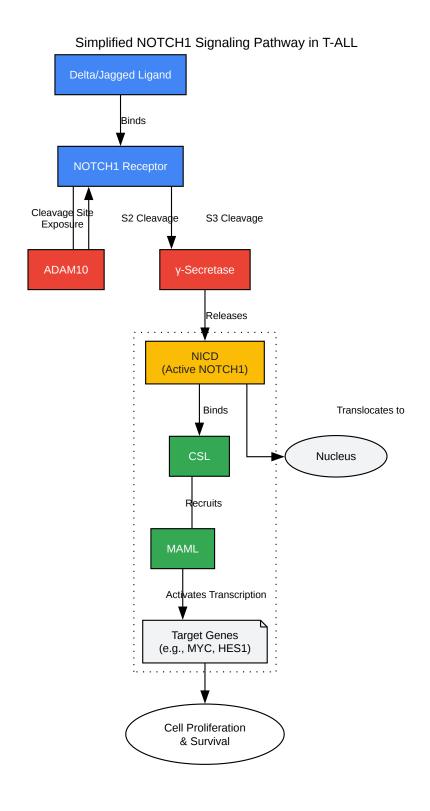


- Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C
 for at least 24 hours.[5] This allows for a slow cooling rate of approximately -1°C per minute.
- Transfer the vials to a liquid nitrogen freezer for long-term storage.

Signaling Pathways and Experimental Workflows NOTCH1 Signaling Pathway in T-ALL

The NOTCH1 signaling pathway is frequently mutated in T-ALL, leading to aberrant cell proliferation and survival. The following diagram illustrates a simplified representation of this pathway.





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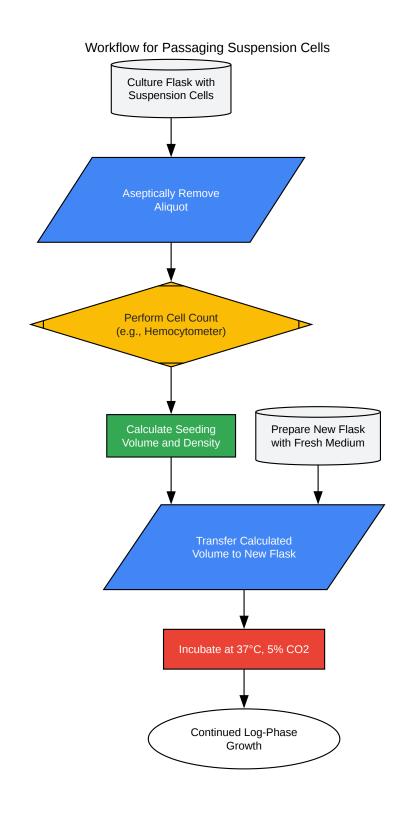
Caption: Simplified NOTCH1 signaling pathway in T-ALL.



Experimental Workflow for Cell Passaging

The following diagram illustrates the general workflow for subculturing suspension cells like BE-13.





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Caption: Workflow for passaging suspension cells.



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